2-Chloro-4,6-dimethylphenol

説明

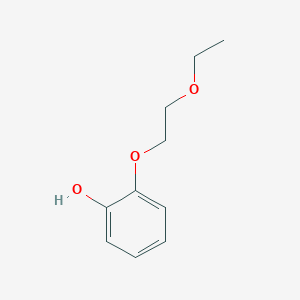

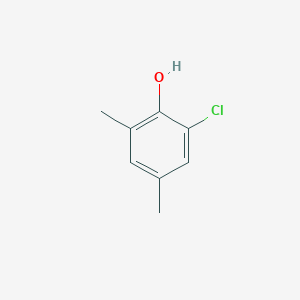

The compound 2-Chloro-4,6-dimethylphenol is a chlorinated derivative of dimethylphenol. While the provided papers do not directly discuss 2-Chloro-4,6-dimethylphenol, they provide insights into the behavior of similar compounds, which can be used to infer certain properties and reactions of the compound .

Synthesis Analysis

The synthesis of dimethylphenols, such as 2,6-dimethylphenol, can be achieved through the methylation of phenol, as described in the fluidized bed process using an iron-chromium catalyst . This process is highly exothermic and requires good temperature control. Although the paper focuses on 2,6-dimethylphenol, similar catalytic processes could potentially be adapted for the synthesis of 2-Chloro-4,6-dimethylphenol by introducing a chlorination step.

Molecular Structure Analysis

The molecular structure of chlorinated dimethylphenols can be complex, as seen in the chlorination of various substituted dimethylphenols, which leads to the formation of different chlorocyclohexadienones and chlorocyclohexenones . These reactions often involve modifications to the methyl groups and can result in a variety of structural isomers, depending on the substitution pattern of the starting material.

Chemical Reactions Analysis

Chlorination reactions of dimethylphenols can yield a range of products, including chloromethylene compounds and trichloro ketones . The specific products and their distribution depend on the substituents present on the phenol ring. For 2-Chloro-4,6-dimethylphenol, similar chlorination reactions could potentially occur, leading to the formation of various chlorinated compounds.

Physical and Chemical Properties Analysis

While the papers do not provide direct information on the physical and chemical properties of 2-Chloro-4,6-dimethylphenol, they do offer insights into the properties of structurally related compounds. For instance, the phase transitions, vibrations, and methyl group tunneling in complexes of dimethyl bipyridyls with chloranilic acid suggest that crystal packing and charge transfer interactions can significantly influence the physical properties of these compounds . By analogy, the physical properties of 2-Chloro-4,6-dimethylphenol could also be influenced by its crystal structure and intermolecular interactions.

科学的研究の応用

ROS Reevaluation for Degradation of PCMX

- Study Focus : Investigating the use of UV and UV/persulfate processes for the degradation of PCMX in water.

- Findings : Identified several degradation pathways and used quantitative methods to estimate the developmental toxicity of byproducts. This study provides insight into the potential environmental impact and degradation mechanisms of PCMX.

- Source : Li et al., 2020, Chemical Engineering Journal

- Study Focus : Creating derivatives of 4-chloro-3,5-dimethylphenol using Suzuki reaction and testing their antibacterial properties.

- Findings : Successfully synthesized various derivatives and demonstrated their antibacterial efficacy against common bacteria like Staphylococcus aureus and Escherichia coli.

- Source : Zaooli et al., 2019, Asian Journal of Chemistry

- Study Focus : Using a fluidized bed of iron-chromium mixed oxide catalyst for the synthesis of 2,6-dimethylphenol.

- Findings : Demonstrated a high degree of phenol conversion and the feasibility of using a fluidized bed for effective synthesis.

- Source : Żukowski et al., 2014, Chemistry Central Journal

- Study Focus : Exploring catalyst systems for polymerizing 2,6-dimethylphenol.

- Findings : Identified highly active catalyst systems, providing insights into efficient methods for synthesizing poly(2,6-dimethyl-1,4-phenylene ether).

- Source : Kim et al., 2018, Polymers

- Study Focus : Investigating the mineralization rates of various aromatic compounds, including 4-chloro-3,5-dimethylphenol.

- Findings : Provided insights into the degradation process and potential environmental remediation techniques.

- Source : Goskonda et al., 2002, Waste Management

作用機序

Target of Action

It’s known that phenolic compounds, such as 2-chloro-4,6-dimethylphenol, often target proteins on the cell membrane of bacteria .

Mode of Action

It’s believed that the hydroxyl -oh groups of the molecule bind to certain proteins on the bacterial cell membrane, disrupting the membrane and allowing the contents of the bacterial cell to leak out .

Biochemical Pathways

CNP-8, which degrades the compound via the 1,2,4-benzenetriol pathway . This pathway involves the conversion of 2-chloro-4-nitrophenol to 1,2,4-benzenetriol via chloro-1,4-benzoquinone .

Result of Action

The result of the action of 2-Chloro-4,6-dimethylphenol is the disruption of the bacterial cell membrane, leading to leakage of the cell contents . This can lead to the death of the bacteria, making 2-Chloro-4,6-dimethylphenol a potential antimicrobial agent.

特性

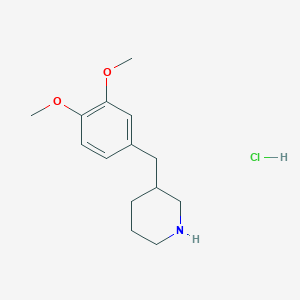

IUPAC Name |

2-chloro-4,6-dimethylphenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-5-3-6(2)8(10)7(9)4-5/h3-4,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQJDLQDEOPDJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70286955 | |

| Record name | 2-chloro-4,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4,6-dimethylphenol | |

CAS RN |

6641-04-9 | |

| Record name | NSC48420 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48420 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-chloro-4,6-dimethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70286955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]thio}acetic acid](/img/structure/B3031688.png)